N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-30-14-5-2-12(3-6-14)18-19(29)23-20-24-25-21(27(20)26-18)33-11-17(28)22-13-4-7-15-16(10-13)32-9-8-31-15/h2-7,10H,8-9,11H2,1H3,(H,22,28)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUCZJIEDLSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on recent research findings, including enzyme inhibition studies and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzodioxane moiety linked to a triazole derivative through a sulfanyl group. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamides and triazoles under controlled conditions. For example, the initial compound can be synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and sulfonyl chlorides to yield sulfonamide derivatives that are further modified to obtain the target structure.
Enzyme Inhibition
The biological activity of this compound has been evaluated primarily through its inhibitory effects on various enzymes:
- α-Glucosidase Inhibition :
- Acetylcholinesterase (AChE) Inhibition :
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds derived from similar structures have shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating potential anticancer properties .
Structure-Activity Relationship (SAR)
The presence of both the benzodioxane and triazole moieties appears crucial for enhancing biological activities. The modifications on the phenyl ring (e.g., methoxy substituents) significantly affect the inhibitory potency and selectivity towards specific enzymes .
Case Studies
Several studies highlight the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin-Acetamide Scaffolds
The following compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylacetamide backbone but differ in heterocyclic substituents:
Key Structural and Functional Differences
- Heterocyclic Core: The target’s triazolo-triazine system (7-oxo-7,8-dihydro) is distinct from triazoles () or thienopyrimidines ().
- Substituent Position : The 4-methoxyphenyl group in the target contrasts with 2-methoxyphenyl in ’s compound. Para-substitution typically improves steric compatibility with flat binding pockets (e.g., kinase ATP sites) .
- Molecular Weight and Lipophilicity : The target (516.50 g/mol) is larger than triazole analogs (335–424 g/mol), which could impact oral bioavailability. However, the 4-methoxyphenyl group may counterbalance hydrophobicity via polar interactions .
Pharmacological Implications from Related Compounds
- Antimicrobial Activity : Analogs like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () exhibit MIC values of 10.7–21.4 μmol/mL against pathogens, suggesting the acetamide-thioether motif is critical for bioactivity. The target’s triazolo-triazine may offer broader-spectrum efficacy .
- Metabolic Stability : Compounds with dihydrobenzodioxin cores (e.g., ’s CGRP antagonists) show improved oral bioavailability due to reduced oxidative metabolism. The target’s benzodioxin moiety may similarly enhance pharmacokinetics .
Research Findings and Gaps
- Synthetic Feasibility : The sulfanyl acetamide linkage is synthetically accessible via nucleophilic substitution, as demonstrated in and . However, the triazolo-triazine core’s synthesis may require specialized conditions (e.g., cyclization under high temperature) .
- Bioactivity Data : Direct biological data for the target compound are absent in the provided evidence. Priorities for future studies include:
- In vitro screening against kinase targets or microbial strains.
- ADME profiling to assess solubility and metabolic stability relative to analogs.
Preparation Methods
Bromination-Cyclization Strategy
The benzodioxin core is synthesized via bromocyclization of pyrocatechol derivatives. As demonstrated by PLOS ONE researchers, 2,3-dibromopropionitrile reacts with pyrocatechol in dry acetone under basic conditions (K₂CO₃, 55°C) to yield 2,3-dihydro-1,4-benzodioxin-2-carbonitrile (89% yield). Subsequent hydrolysis with aqueous HCl generates the carboxylic acid, which is converted to the amine via Curtius rearrangement or Hofmann degradation.
Optimization Note: Palladium-catalyzed methods using benzene-1,2-diol and propargylic carbonates provide superior regiocontrol for 6-substituted derivatives, albeit with lower yields (64–72%).
Construction of 6-(4-Methoxyphenyl)-7-oxo-7,8-dihydrotriazolo[4,3-b]triazine-3-thiol
Hydrazine-Mediated Cyclocondensation
The triazolo-triazine nucleus is assembled through a three-step sequence:
- Suzuki Coupling: 4-Methoxyphenylboronic acid reacts with 6-bromo-7-hydroxytriazinone under Pd(PPh₃)₄ catalysis (DMF/H₂O, 80°C) to install the aryl group.
- Thiosemicarbazide Formation: Treatment with thiosemicarbazide in ethanol under reflux yields the intermediate thiosemicarbazone (Scheme 3,).
- Oxidative Cyclization: I₂/K₂CO₃ in DMF induces cyclization to form the triazolo-triazine ring (72% yield, >95% purity by HPLC).
Critical Parameter: Maintaining pH >10 during cyclization prevents premature thiol oxidation.
Linker Installation via Thiol-Alkylation
Bromoacetylation of Benzodioxin Amine
The benzodioxin amine reacts with bromoacetyl bromide in dichloromethane (0°C, Et₃N base) to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (87% yield).
Nucleophilic Displacement
The triazolo-triazine thiol undergoes alkylation with the bromoacetamide intermediate in anhydrous DMF (K₂CO₃, 50°C, 12 h). The reaction achieves 78% conversion with <5% disulfide byproduct.
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound in 68% yield.
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
